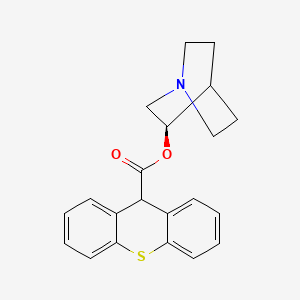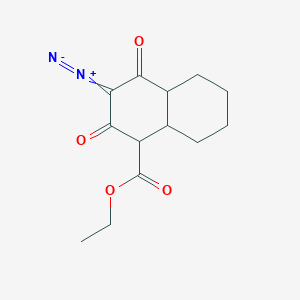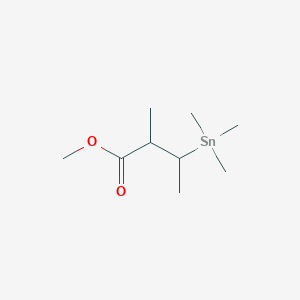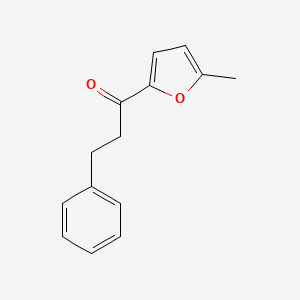
9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(222)oct-3-yl ester, ®- is a complex organic compound that features a thioxanthene core and a bicyclic azabicyclo octane ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, ®- typically involves multiple steps. One common approach is the enantioselective construction of the azabicyclo octane scaffold, which is a key intermediate. This process often starts with the preparation of an acyclic starting material that contains all the required stereochemical information . The stereocontrolled formation of the bicyclic scaffold can be achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and scalable purification techniques. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, ®- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, ®- has several scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, ®- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound features a similar bicyclic structure and is used in drug discovery and organic synthesis.
8-Azabicyclo[3.2.1]octane: Another related compound with a bicyclic scaffold, commonly found in tropane alkaloids.
Uniqueness
9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, ®- is unique due to its combination of a thioxanthene core and an azabicyclo octane ester. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
112605-31-9 |
|---|---|
Fórmula molecular |
C21H21NO2S |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 9H-thioxanthene-9-carboxylate |
InChI |
InChI=1S/C21H21NO2S/c23-21(24-17-13-22-11-9-14(17)10-12-22)20-15-5-1-3-7-18(15)25-19-8-4-2-6-16(19)20/h1-8,14,17,20H,9-13H2/t17-/m0/s1 |
Clave InChI |
YOMAFTQMEKOWLJ-KRWDZBQOSA-N |
SMILES isomérico |
C1CN2CCC1[C@H](C2)OC(=O)C3C4=CC=CC=C4SC5=CC=CC=C35 |
SMILES canónico |
C1CN2CCC1C(C2)OC(=O)C3C4=CC=CC=C4SC5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)

![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)



![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)


![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)
